![molecular formula C17H17N3O5S B11045786 3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11045786.png)
3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzooxazepine family This compound is characterized by its unique structure, which includes an oxazepine ring fused with two benzene rings, an amino group, and a morpholinosulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one typically involves multiple steps:
-
Formation of the Dibenzooxazepine Core: : The initial step involves the formation of the dibenzooxazepine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminophenols and 2-fluorobenzonitriles under basic conditions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used bases .
-
Introduction of the Amino Group: : The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the dibenzooxazepine core.
-
Sulfonylation: : The morpholinosulfonyl group is introduced through sulfonylation reactions. This involves reacting the amino-dibenzooxazepine intermediate with morpholinosulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazepine ring or the sulfonyl group, potentially leading to ring-opened products or desulfonylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce ring-opened or desulfonylated compounds.
科学研究应用
Chemistry
In chemistry, 3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the morpholinosulfonyl group is of particular interest due to its influence on the compound’s pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The amino group and morpholinosulfonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but generally involve inhibition or activation of target proteins.
相似化合物的比较
Similar Compounds
Dibenzo[B,F][1,4]oxazepin-11(10H)-one: Lacks the amino and morpholinosulfonyl groups, making it less versatile in chemical reactions.
3-Amino-7-(methylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one: Similar structure but with a methylsulfonyl group instead of a morpholinosulfonyl group, affecting its reactivity and applications.
7-(Morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one: Lacks the amino group, which limits its potential in biological applications.
Uniqueness
3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one stands out due to the presence of both the amino and morpholinosulfonyl groups. This combination enhances its reactivity and broadens its range of applications in various fields.
属性
分子式 |
C17H17N3O5S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
9-amino-2-morpholin-4-ylsulfonyl-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C17H17N3O5S/c18-11-1-3-13-15(9-11)25-16-10-12(2-4-14(16)19-17(13)21)26(22,23)20-5-7-24-8-6-20/h1-4,9-10H,5-8,18H2,(H,19,21) |
InChI 键 |
HNXAHSZJAWFWCT-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C4=C(O3)C=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11045711.png)
![methyl 4-(4-methoxybenzyl)-4',4'-dimethyl-2',6'-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-3'-carboxylate](/img/structure/B11045717.png)
![N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide](/img/structure/B11045722.png)
![5a-methoxy-1,3-dioxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B11045724.png)
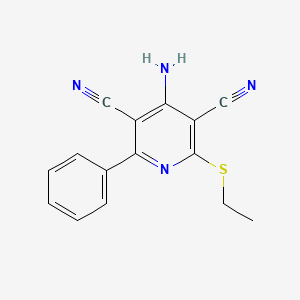
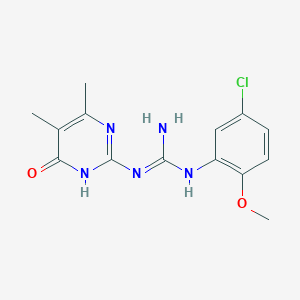
![N-{[1-(2-Fluorobenzyl)-4-piperidyl]methyl}-2-butynamide](/img/structure/B11045738.png)
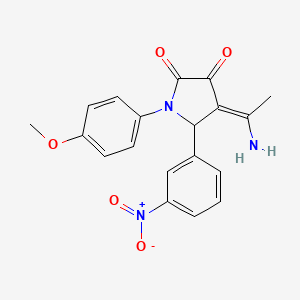
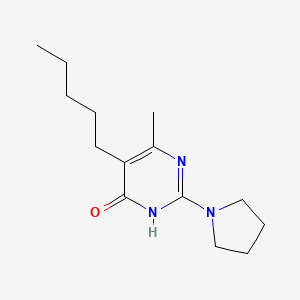
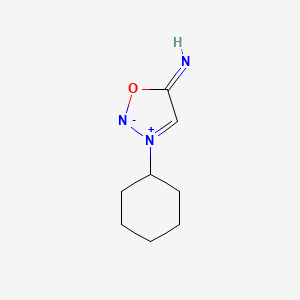

![({4-amino-5-[3-(benzyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B11045771.png)
![ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11045776.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11045784.png)